Licarbazepine

概要

説明

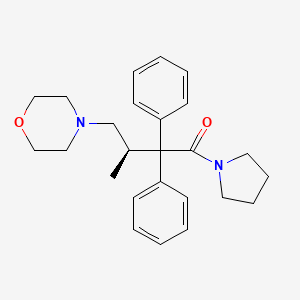

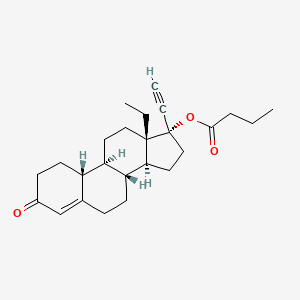

リカルバゼピンは、抗けいれん作用と気分安定作用を持つ電位依存性ナトリウムチャネル遮断薬です。それはオキサカルバゼピンの活性代謝産物であり、エスカカルバゼピンに関連しています。 リカルバゼピンは主にてんかんと双極性障害の治療に使用されます .

作用機序

リカルバゼピンは、電位依存性ナトリウムチャネルを遮断することによってその効果を発揮し、過剰興奮した神経膜を安定化し、反復的な神経発火を抑制します。この作用は、脳における発作活動の伝播を防ぐのに役立ちます。 この化合物は、ナトリウムチャネルの不活性状態に結合し、それが活性状態に戻るのを防ぎます .

類似の化合物との比較

類似の化合物

カルバマゼピン: 同様の作用機序を持つ古い抗てんかん薬ですが、薬物動態特性が異なります。

オキサカルバゼピン: 体内でリカルバゼピンに代謝されるプロドラッグです。

エスカカルバゼピンアセテート: リカルバゼピンのエナンチオマーであるエスカカルバゼピンに変換される別のプロドラッグです

独自性

リカルバゼピンは、ナトリウムチャネルの不活性状態に対する高い選択性でユニークであり、これが、他の同様の化合物と比較して、その有効性と副作用の軽減に貢献している可能性があります。 その立体選択的合成と高いエナンチオマー純度も、他の抗てんかん薬と区別しています .

生化学分析

Biochemical Properties

Licarbazepine plays a crucial role in biochemical reactions by inhibiting voltage-gated sodium channels. This inhibition stabilizes the inactivated state of these channels, preventing their return to the activated state during which seizure activity can occur . This compound interacts with various enzymes and proteins, including those involved in the metabolism of its prodrug, oxcarbazepine. The primary enzymes involved in its metabolism are arylketone reductase and glucuronosyltransferase, which convert oxcarbazepine to this compound and subsequently to its glucuronide metabolites .

Cellular Effects

This compound affects various types of cells and cellular processes by modulating sodium channel activity. In neurons, it reduces the frequency of action potentials, thereby decreasing neuronal excitability and preventing seizures . This compound also influences cell signaling pathways, particularly those involving sodium ion flux, which can impact gene expression and cellular metabolism. By stabilizing neuronal membranes, this compound helps maintain normal cellular function and prevents the excessive firing of neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the inactivated state of voltage-gated sodium channels. This binding prevents the channels from returning to their activated state, thereby inhibiting repetitive neuronal firing . This compound’s action at the molecular level includes enzyme inhibition, particularly of those enzymes involved in its own metabolism. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors that are sensitive to changes in sodium ion concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable, but it can degrade into inactive metabolites over extended periods . Long-term studies have shown that this compound maintains its anticonvulsant effects over time, although its efficacy may decrease as it is metabolized and excreted . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function remain consistent, with no significant long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively controls seizures without causing significant adverse effects . At higher doses, this compound can cause toxicity, including symptoms such as dizziness, drowsiness, and ataxia . Threshold effects have been observed, where the efficacy of this compound plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its anticonvulsant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion from oxcarbazepine by arylketone reductase . Once formed, this compound undergoes further metabolism by glucuronosyltransferase to form glucuronide conjugates, which are then excreted . These metabolic pathways are crucial for the elimination of this compound from the body and for maintaining its therapeutic levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body . This compound’s localization within tissues is influenced by its interaction with transporters and binding proteins, which help maintain its therapeutic concentrations in target areas such as the brain .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the plasma membrane of neurons . It targets voltage-gated sodium channels located on the neuronal membrane, where it exerts its anticonvulsant effects . Post-translational modifications, such as phosphorylation, may influence this compound’s activity and its ability to localize to specific subcellular compartments .

準備方法

合成経路と反応条件

リカルバゼピンは、オキサカルバゼピンから立体選択的還元プロセスを経て合成することができます。 一方法は、リパーゼ触媒キネティックレゾリューションを使用して、リカルバゼピンのエナンチオマーを分離することを含みます . もう1つのアプローチは、二相系でカルボニルレダクターゼを使用し、高いエナンチオマー過剰率を実現することを含みます .

工業生産方法

リカルバゼピンの工業生産は、通常、オキサカルバゼピンの化学的還元、続いて所望のエナンチオマーを単離するための精製工程を含みます。 このプロセスには、結晶化、ろ過、乾燥などの工程が含まれる場合があり、最終製品が得られます .

化学反応の分析

反応の種類

リカルバゼピンは、次を含むいくつかの種類の化学反応を受けます。

酸化: リカルバゼピンは酸化されてさまざまな代謝産物を生成することができます。

還元: オキサカルバゼピンからリカルバゼピンへの還元は、その合成における重要なステップです。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムやカルボニルレダクターゼなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな代謝産物とリカルバゼピンの誘導体があり、それらは異なる薬理学的特性を持つ可能性があります .

科学研究アプリケーション

リカルバゼピンには、いくつかの科学研究アプリケーションがあります。

化学: 立体選択的反応と酵素触媒を研究するためのモデル化合物として使用されます。

生物学: ナトリウムチャネルと神経活動への影響について調査されています。

医学: てんかんと双極性障害の治療に使用されます。他の神経学的状態における可能性を探るための研究が進行中です。

科学的研究の応用

Licarbazepine has several scientific research applications:

Chemistry: Used as a model compound for studying stereoselective reactions and enzyme catalysis.

Biology: Investigated for its effects on sodium channels and neuronal activity.

Medicine: Used in the treatment of epilepsy and bipolar disorder. Research is ongoing to explore its potential in other neurological conditions.

Industry: Employed in the development of new anticonvulsant drugs and as a reference standard in pharmaceutical analysis

類似化合物との比較

Similar Compounds

Carbamazepine: An older antiepileptic drug with a similar mechanism of action but different pharmacokinetic properties.

Oxcarbazepine: A prodrug that is metabolized to licarbazepine in the body.

Esthis compound acetate: Another prodrug that is converted to esthis compound, an enantiomer of this compound

Uniqueness

This compound is unique in its high selectivity for the inactivated state of sodium channels, which may contribute to its efficacy and reduced side effects compared to other similar compounds. Its stereoselective synthesis and high enantiomeric purity also distinguish it from other antiepileptic drugs .

特性

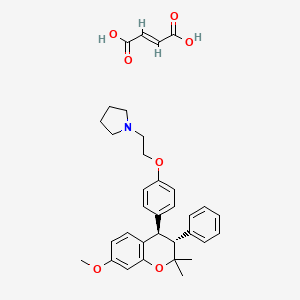

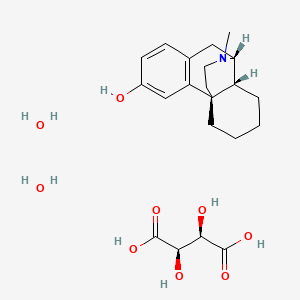

IUPAC Name |

5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865484 | |

| Record name | Licarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29331-92-8 | |

| Record name | Licarbazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29331-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licarbazepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029331928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX1A5KJ3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。